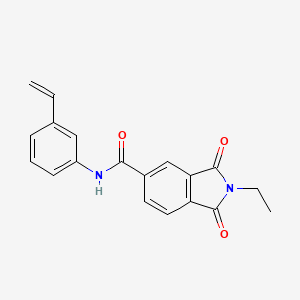![molecular formula C12H15ClN2O2S B5725012 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5725012.png)
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}butanamide, commonly known as CMF-3, is a thioamide compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of CMF-3 is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. CMF-3 has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses. In addition, CMF-3 has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CMF-3 has been reported to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. CMF-3 has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, CMF-3 has shown promising results as an anti-microbial agent, inhibiting the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CMF-3 is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. In addition, the synthesis of CMF-3 is relatively simple and can be carried out in a few steps with high yield. However, there are also limitations associated with the use of CMF-3 in lab experiments. For instance, the mechanism of action of CMF-3 is not fully understood, which makes it difficult to optimize its biological effects. In addition, the toxicity and pharmacokinetics of CMF-3 are not well characterized, which limits its potential applications in vivo.
Orientations Futures
Several future directions can be pursued to further explore the potential applications of CMF-3. One possible direction is to investigate the toxicity and pharmacokinetics of CMF-3 in vivo, which will provide valuable insights into its potential applications as a therapeutic agent. Another direction is to optimize the synthesis of CMF-3 to improve its yield and purity. In addition, the mechanism of action of CMF-3 can be further elucidated to identify potential targets for drug development. Finally, the anti-microbial properties of CMF-3 can be explored further to develop novel anti-microbial agents.
Méthodes De Synthèse
The synthesis of CMF-3 involves the reaction between 3-chloro-4-methoxyaniline and butanoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amine to form the final product. The synthesis of CMF-3 is relatively simple and can be carried out in a few steps with high yield.
Applications De Recherche Scientifique
CMF-3 has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported the anti-inflammatory and anti-cancer properties of CMF-3. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. CMF-3 has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, CMF-3 has shown promising results as an anti-microbial agent, inhibiting the growth of various bacterial and fungal strains.
Propriétés
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S/c1-3-4-11(16)15-12(18)14-8-5-6-10(17-2)9(13)7-8/h5-7H,3-4H2,1-2H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMNUGQCOQPFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

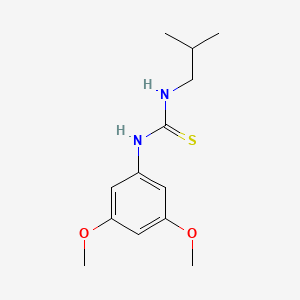
![N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5724939.png)
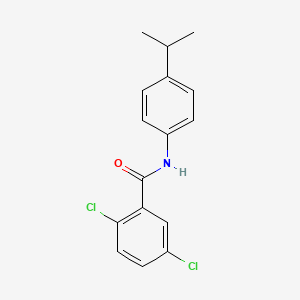
![2-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724955.png)
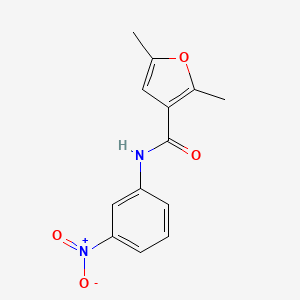
![4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5724968.png)
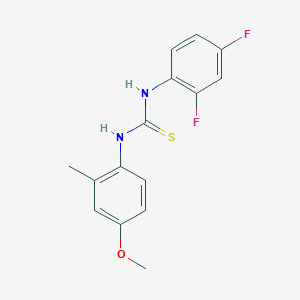
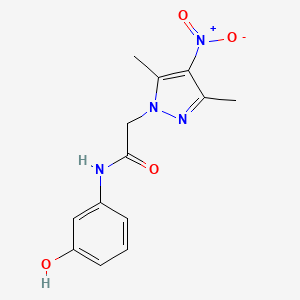
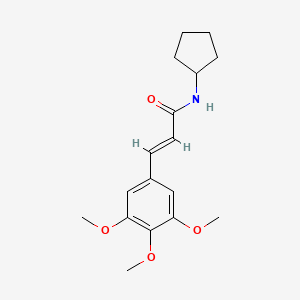
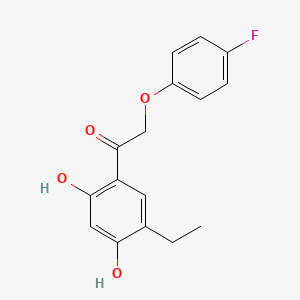
![methyl 5-{[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]methyl}-2-furoate](/img/structure/B5725008.png)
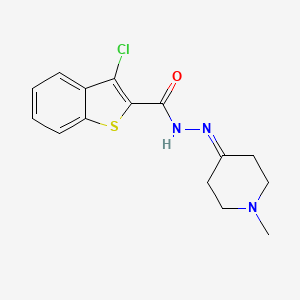
![2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5725021.png)
